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molecular formula C7H10N2O2S B1425131 Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 CAS No. 109333-73-5

Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3

Cat. No. B1425131
M. Wt: 189.25 g/mol
InChI Key: ICGLPKIVTVWCFT-ZRLBSURWSA-N
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Patent
US04904764

Procedure details

Alternatively, 4-diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically. First, 2-methoxy-p-benzoquinone is synthesized by the addition of m-methoxyphenol in acetone to an aqueous solution of potassium nitrosodisulfonate and potassium monobasic phosphate. On treatment of 2-methoxy-p-benzoquinone with p-toluenesulfonhydrazide, the antibiotic is produced. Purification of the product from the reaction mixture is accomplished by chromatography on a silica gel column with chloroform:methanol (9:1, v/v).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1](=[C:3]1[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=[C:4]1[O:10][CH3:11])=[N-:2].C[O:13][C:14]1[CH:15]=[C:16](O)[CH:17]=[CH:18][CH:19]=1.N(S([O-])(=O)=O)([S:23]([O-:26])(=O)=[O:24])[O].[K+].[K+].[K].[CH3:34]C(C)=O>>[CH3:11][O:10][C:4]1[C:3](=[O:13])[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=1.[C:19]1([CH3:34])[CH:18]=[CH:17][C:16]([S:23]([NH:1][NH2:2])(=[O:26])=[O:24])=[CH:15][CH:14]=1 |f:2.3.4,^1:29,32|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C1C(=CC(C=C1)=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C=CC(C1)=O)=O
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04904764

Procedure details

Alternatively, 4-diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically. First, 2-methoxy-p-benzoquinone is synthesized by the addition of m-methoxyphenol in acetone to an aqueous solution of potassium nitrosodisulfonate and potassium monobasic phosphate. On treatment of 2-methoxy-p-benzoquinone with p-toluenesulfonhydrazide, the antibiotic is produced. Purification of the product from the reaction mixture is accomplished by chromatography on a silica gel column with chloroform:methanol (9:1, v/v).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1](=[C:3]1[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=[C:4]1[O:10][CH3:11])=[N-:2].C[O:13][C:14]1[CH:15]=[C:16](O)[CH:17]=[CH:18][CH:19]=1.N(S([O-])(=O)=O)([S:23]([O-:26])(=O)=[O:24])[O].[K+].[K+].[K].[CH3:34]C(C)=O>>[CH3:11][O:10][C:4]1[C:3](=[O:13])[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=1.[C:19]1([CH3:34])[CH:18]=[CH:17][C:16]([S:23]([NH:1][NH2:2])(=[O:26])=[O:24])=[CH:15][CH:14]=1 |f:2.3.4,^1:29,32|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C1C(=CC(C=C1)=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C=CC(C1)=O)=O
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04904764

Procedure details

Alternatively, 4-diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically. First, 2-methoxy-p-benzoquinone is synthesized by the addition of m-methoxyphenol in acetone to an aqueous solution of potassium nitrosodisulfonate and potassium monobasic phosphate. On treatment of 2-methoxy-p-benzoquinone with p-toluenesulfonhydrazide, the antibiotic is produced. Purification of the product from the reaction mixture is accomplished by chromatography on a silica gel column with chloroform:methanol (9:1, v/v).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1](=[C:3]1[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=[C:4]1[O:10][CH3:11])=[N-:2].C[O:13][C:14]1[CH:15]=[C:16](O)[CH:17]=[CH:18][CH:19]=1.N(S([O-])(=O)=O)([S:23]([O-:26])(=O)=[O:24])[O].[K+].[K+].[K].[CH3:34]C(C)=O>>[CH3:11][O:10][C:4]1[C:3](=[O:13])[CH:8]=[CH:7][C:6](=[O:9])[CH:5]=1.[C:19]1([CH3:34])[CH:18]=[CH:17][C:16]([S:23]([NH:1][NH2:2])(=[O:26])=[O:24])=[CH:15][CH:14]=1 |f:2.3.4,^1:29,32|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C1C(=CC(C=C1)=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C=CC(C1)=O)=O
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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